molecular formula C7H5ClIN3O2S B2483927 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine CAS No. 1394373-18-2

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2483927
CAS No.: 1394373-18-2
M. Wt: 357.55
InChI Key: CGPYBQNRXLDREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with chlorine (position 6), iodine (position 5), and a methylsulfonyl group (position 2). The methylsulfonyl group enhances solubility and metabolic stability, while the halogen substituents (Cl, I) may influence binding affinity to biological targets. Synthetic routes for related imidazo[4,5-b]pyridines often involve cyclocondensation or multi-step functionalization strategies, as demonstrated in studies optimizing substituent placement for pharmacological activity .

Properties

IUPAC Name

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3O2S/c1-15(13,14)7-10-4-2-3(8)5(9)11-6(4)12-7/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPYBQNRXLDREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Class Core Structure Key Substituents Primary Applications References
Imidazo[4,5-b]pyridine Imidazole fused to pyridine 6-Cl, 5-I, 2-methylsulfonyl Anti-inflammatory therapeutics
Thiazolo[4,5-b]pyridine Thiazole fused to pyridine 5,7-dimethyl, 6-phenylazo Anticancer agents
Imidazo[4,5-c]pyridine Imidazole fused to pyridine (different ring fusion) Varied (e.g., kinase-targeting groups) Kinase inhibition (e.g., roscovitine analogs)

Analysis :

  • The imidazo[4,5-b]pyridine core (target compound) is structurally distinct from thiazolo[4,5-b]pyridine derivatives, where a sulfur atom replaces one nitrogen in the five-membered ring. This difference significantly alters electronic properties and biological activity. Thiazolo derivatives exhibit anticancer activity due to interactions with cellular kinases or DNA , whereas imidazo analogs are prioritized for anti-inflammatory applications .
  • Compared to imidazo[4,5-c]pyridines (e.g., roscovitine analogs), the target compound’s ring fusion pattern (4,5-b vs. 4,5-c) shifts substituent positions, affecting target selectivity. Roscovitine derivatives often target cyclin-dependent kinases (CDKs), while the chloro-iodo-methylsulfonyl substituents in the target compound may favor Toll-like receptor (TLR) or interleukin inhibition .

Substituent Effects on Pharmacological Activity

Table 2: Substituent Impact Comparison

Compound Substituents Key Functional Effects Biological Activity References
6-Cl-5-I-2-methylsulfonyl-imidazo[4,5-b]pyridine 6-Cl, 5-I, 2-SO₂CH₃ Enhanced solubility, halogen-mediated target binding Anti-inflammatory
5,7-Dimethyl-thiazolo[4,5-b]pyridine 5,7-CH₃ Increased lipophilicity, metabolic stability Anticancer (cytotoxicity)
Roscovitine analogs (imidazo[4,5-c]pyridine) Variable (e.g., hydroxyl, alkyl chains) CDK binding affinity modulation Kinase inhibition, neuroprotection

Analysis :

  • Halogen Substituents : The 5-iodo and 6-chloro groups in the target compound likely enhance halogen bonding with protein targets, a feature absent in dimethyl- or phenylazo-substituted thiazolo derivatives. Iodine’s larger atomic radius may improve binding pocket occupancy compared to smaller halogens (e.g., Br, F) .
  • Methylsulfonyl vs.
  • Positional Effects : Substituents in the 5- and 6-positions (target compound) versus 3- and 6-positions (roscovitine analogs) demonstrate how regiochemistry fine-tunes target specificity. Meta-substitution in imidazo[4,5-b]pyridines may favor TLR pathway modulation over kinase inhibition .

Biological Activity

6-Chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, featuring a chlorine atom at the 6-position, an iodine atom at the 5-position, and a methylsulfonyl group at the 2-position, allows for diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

The molecular formula of this compound is C₇H₅ClIN₃O₂S, with a molecular weight of 357.56 g/mol. The compound's unique functional groups contribute to its reactivity and interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of various kinases and enzymes involved in cancer and autoimmune diseases. Its mechanism of action involves:

  • Inhibition of Tyrosine Kinases : The compound has shown potential in selectively inhibiting tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Phosphodiesterase Inhibition : It may also inhibit phosphodiesterases, enzymes that regulate cellular levels of cyclic nucleotides, impacting various signaling pathways.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, showing promise as a therapeutic agent in oncology.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, suggesting potential applications in treating autoimmune disorders.
  • Antimicrobial Properties : Preliminary data indicate that it possesses antimicrobial activity against certain pathogens.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effect of this compound on breast cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
  • Inflammation Model : In a murine model of inflammation, treatment with this compound reduced markers of inflammation significantly compared to controls.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria; results indicated moderate antibacterial activity.

Structure-Activity Relationship (SAR)

The structural modifications on the imidazo[4,5-b]pyridine scaffold can lead to variations in biological activity. A comparative analysis highlights:

Compound NameStructural FeaturesBiological Activity
6-Chloroimidazo[4,5-b]pyridineLacks iodine and methylsulfonyl groupBroad-spectrum kinase inhibition
7-Aminoimidazo[4,5-b]pyridineAmino group at the 7-positionEnhanced activity against certain kinases
2-Methylsulfonylimidazo[4,5-b]pyridineMethylsulfonyl group onlyPromising for further derivatization
6-Iodoimidazo[4,5-b]pyridineIodine at the 6-positionPotentially more reactive than chloro counterpart

Q & A

Q. What synthetic strategies are optimal for regioselective functionalization of the imidazo[4,5-b]pyridine core in compounds like 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine?

The regioselective synthesis of imidazo[4,5-b]pyridine derivatives often requires palladium-catalyzed cross-coupling reactions or direct C–H arylation. For example, C2-arylation of 7-chloro-imidazo[4,5-b]pyridine scaffolds is achieved using Pd catalysts with pivalic acid (PivOH) as an additive to enhance reaction rates and selectivity. This method avoids competing functionalization at other positions (e.g., C6 or C7) . For halogenated derivatives like 6-chloro-5-iodo analogs, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the iodine-bearing position, while protecting the methylsulfonyl group from nucleophilic displacement.

Q. How can structural characterization methods distinguish between positional isomers of substituted imidazo[4,5-b]pyridines?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical. The chemical shifts of protons adjacent to electron-withdrawing groups (e.g., methylsulfonyl) or heavy atoms (e.g., iodine) provide diagnostic signals. For example, the deshielding effect of the methylsulfonyl group at C2 shifts nearby protons downfield. X-ray crystallography or DFT-based vibrational energy calculations (e.g., potential energy distribution analysis) can resolve ambiguities in substitution patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in halogenated imidazo[4,5-b]pyridines?

High-throughput screening (HTS) using kinase inhibition assays or cytotoxicity panels (e.g., NCI-60 cell lines) is recommended. For antimicrobial activity, microdilution assays against Gram-positive/negative bacteria or fungi (e.g., Candida albicans) can assess minimum inhibitory concentrations (MICs). The methylsulfonyl group may enhance solubility for cell-based assays, while iodine’s steric bulk could influence target binding .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methylsulfonyl vs. methoxy) impact the photophysical and catalytic properties of imidazo[4,5-b]pyridines?

The methylsulfonyl group is a strong electron-withdrawing moiety that stabilizes negative charge, altering excited-state proton/charge transfer dynamics. In contrast, methoxy groups donate electrons, potentially enabling intramolecular hydrogen bonding (e.g., ESIPT—excited-state intramolecular proton transfer). Time-resolved fluorescence spectroscopy and DFT calculations reveal that methylsulfonyl derivatives exhibit redshifted emission spectra and reduced quantum yields due to enhanced non-radiative decay pathways .

Q. What metabolic activation pathways are plausible for imidazo[4,5-b]pyridines with halogen/methylsulfonyl substituents, and how do they compare to carcinogenic analogs like PhIP?

Halogenated imidazo[4,5-b]pyridines may undergo cytochrome P450 (CYP)-mediated oxidation, similar to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a known mutagen. The methylsulfonyl group could resist phase I metabolism, directing phase II conjugation (e.g., glutathione adduct formation). In vitro assays with liver S9 fractions and LC-MS/MS analysis of metabolites (e.g., hydroxylated or dehalogenated products) are essential to map pathways. Notably, iodine’s size may sterically hinder metabolic activation compared to smaller halogens .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of imidazo[4,5-b]pyridine-based inhibitors?

Density functional theory (DFT) optimizes molecular geometries and predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For kinase inhibitors, molecular docking with homology models (e.g., EGFR or CDK2) identifies favorable interactions between the methylsulfonyl group and hydrophobic pockets. MD simulations (≥100 ns) evaluate binding stability, while QSAR models correlate substituent electronegativity with inhibitory potency .

Contradictions and Methodological Considerations

  • Synthetic Yield vs. Regioselectivity : Direct C–H arylation (Pd/PivOH) improves regioselectivity but may reduce yields compared to traditional cross-coupling .
  • Mutagenicity Assays : While PhIP’s carcinogenicity is well-documented, halogenated analogs may exhibit reduced genotoxicity due to steric/electronic effects. Comet assays or hprt locus mutation studies are needed for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.